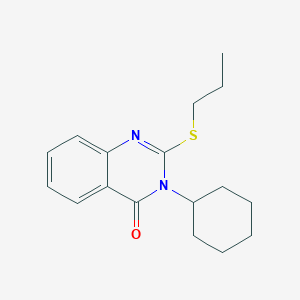![molecular formula C26H27FN2O2S B11640521 N-(4-fluorophenyl)-2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11640521.png)
N-(4-fluorophenyl)-2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorofenil)-2,7,7-trimetil-4-[4-(metilsulfanil)fenil]-5-oxo-1,4,5,6,7,8-hexahidro-3-quinolinacarboxamida es un compuesto orgánico complejo con una estructura única que incluye un núcleo de quinolina, fluorofenil y grupos metilsulfanil
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(4-fluorofenil)-2,7,7-trimetil-4-[4-(metilsulfanil)fenil]-5-oxo-1,4,5,6,7,8-hexahidro-3-quinolinacarboxamida típicamente involucra múltiples pasos. Un método común incluye la condensación de 4-fluoroanilina con un aldehído adecuado para formar un intermedio de imina, seguido de ciclización y posterior funcionalización para introducir los grupos metilsulfanil y quinolina. Las condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar altos rendimientos y pureza .
Métodos de Producción Industrial
La producción industrial de este compuesto puede utilizar la síntesis asistida por microondas para mejorar las tasas de reacción y los rendimientos. Este método involucra el uso de irradiación de microondas para calentar la mezcla de reacción, reduciendo significativamente los tiempos de reacción en comparación con los métodos de calentamiento convencionales .
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(4-fluorofenil)-2,7,7-trimetil-4-[4-(metilsulfanil)fenil]-5-oxo-1,4,5,6,7,8-hexahidro-3-quinolinacarboxamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo metilsulfanil puede oxidarse a un sulfóxido o sulfona.
Reducción: El grupo carbonilo puede reducirse a un alcohol.
Sustitución: El grupo fluorofenil puede participar en reacciones de sustitución aromática nucleofílica.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos como las aminas para las reacciones de sustitución. Las condiciones de reacción típicamente involucran temperaturas controladas y el uso de solventes como etanol o tolueno .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen sulfóxidos, sulfonas, alcoholes y compuestos aromáticos sustituidos, dependiendo de la reacción específica y las condiciones utilizadas .
Aplicaciones Científicas De Investigación
N-(4-fluorofenil)-2,7,7-trimetil-4-[4-(metilsulfanil)fenil]-5-oxo-1,4,5,6,7,8-hexahidro-3-quinolinacarboxamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N-(4-fluorofenil)-2,7,7-trimetil-4-[4-(metilsulfanil)fenil]-5-oxo-1,4,5,6,7,8-hexahidro-3-quinolinacarboxamida involucra su interacción con objetivos moleculares y vías específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Los objetivos moleculares y las vías exactos pueden variar dependiendo de la aplicación específica y el contexto .
Comparación Con Compuestos Similares
Compuestos Similares
Compuestos similares incluyen otros derivados de quinolina y moléculas que contienen fluorofenil. Algunos ejemplos incluyen:
- N-(4-fluorofenil)-2-metil-4-[4-(metilsulfanil)fenil]-5-oxo-7-fenil-1,4,5,6,7,8-hexahidro-3-quinolinacarboxamida .
- 4-fluorofenil N-(4-(metiltio)fenil)carbamato .
Unicidad
N-(4-fluorofenil)-2,7,7-trimetil-4-[4-(metilsulfanil)fenil]-5-oxo-1,4,5,6,7,8-hexahidro-3-quinolinacarboxamida es único debido a su combinación específica de grupos funcionales y características estructurales, que confieren propiedades químicas y biológicas distintas. Esta unicidad lo convierte en un compuesto valioso para la investigación y el desarrollo en varios campos científicos .
Propiedades
Fórmula molecular |
C26H27FN2O2S |
|---|---|
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-2,7,7-trimethyl-4-(4-methylsulfanylphenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H27FN2O2S/c1-15-22(25(31)29-18-9-7-17(27)8-10-18)23(16-5-11-19(32-4)12-6-16)24-20(28-15)13-26(2,3)14-21(24)30/h5-12,23,28H,13-14H2,1-4H3,(H,29,31) |
Clave InChI |
UWPOMKCAEHACPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)SC)C(=O)NC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11640440.png)
![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640451.png)
![2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640459.png)
![1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B11640460.png)
![2,5-Dioxoazolidinyl 2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoate](/img/structure/B11640466.png)


![2-[(4-Chlorophenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11640483.png)
![2-(4-Methoxyphenyl)-5-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11640491.png)
![2,5-Pyrrolidinedione, 3-(4-ethyl-1-piperazinyl)-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11640501.png)

![(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11640512.png)
![5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640517.png)
![(2E)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11640519.png)
